1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
Description
This compound features an 8-azabicyclo[3.2.1]octane core substituted with a 3-methylidene group and a 4-(propan-2-ylsulfanyl)phenylacetone moiety.
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c1-13(2)22-18-8-4-15(5-9-18)12-19(21)20-16-6-7-17(20)11-14(3)10-16/h4-5,8-9,13,16-17H,3,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQWQTBILWRJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(=C)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Scientific Research Applications
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, which can modulate various physiological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Similarities and Substituent Variations
All compared compounds share the 8-azabicyclo[3.2.1]octane core but differ in substituents, which critically influence their physicochemical and biological properties.
Table 1: Key Structural and Molecular Features
*Calculated based on molecular formula.
Electronic and Steric Effects
- Electron-Withdrawing vs. In contrast, the target compound’s propan-2-ylsulfanyl group is mildly electron-donating, which may enhance π-π stacking interactions . The methoxy group in BK63156 () is electron-donating, improving solubility but possibly reducing metabolic stability compared to the thioether in the target compound .
- The target compound’s methylidene group offers less steric hindrance, possibly favoring binding to compact active sites . The triazole in BK63156 adds bulk but also enables hydrogen bonding, a feature absent in the target compound’s simpler thioether .
Pharmacological Implications (Inferred)
While direct activity data are unavailable in the provided evidence, substituent trends suggest:
- Thioether vs. Halogenated Groups : The propan-2-ylsulfanyl group (target compound) may offer better membrane permeability than the iodophenyl group () but lower than the trifluoromethyl group () due to differences in lipophilicity .
- Triazole-Containing Analogues : BK63156’s triazole could improve target affinity via hydrogen bonding, a mechanism less accessible to the target compound .
Biological Activity
The compound 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic molecule belonging to the class of tropane alkaloids. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical formula for this compound is . The structural complexity arises from the bicyclic azabicyclo[3.2.1]octane framework, which is known for its interaction with various biological targets.
Research indicates that compounds similar to this one often interact with neurotransmitter systems, particularly cholinergic pathways. The presence of the azabicyclo structure suggests potential inhibition of cholinesterases, enzymes that break down neurotransmitters like acetylcholine.
Cholinesterase Inhibition
One of the primary biological activities observed in related compounds is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related compound demonstrated an IC50 value of 46.42 μM against BChE, showing comparable efficacy to physostigmine, a well-known cholinesterase inhibitor used in treating Alzheimer's disease .
Antimicrobial Properties
Preliminary studies have indicated that compounds with similar structural motifs exhibit moderate to significant antimicrobial activities against a range of pathogens. For example, compounds containing the benzothiazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies
- Case Study on Cholinesterase Inhibition : A study evaluated various derivatives of tropane alkaloids for their ability to inhibit cholinesterases. The findings revealed that modifications in the substituents significantly influenced inhibitory potency, with some derivatives achieving IC50 values below 50 μM against BChE .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of structurally similar compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting potential for development as antimicrobial agents .
Research Findings
Q & A
Q. What are the key synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the bicyclic scaffold via intramolecular cyclization of a tropinone derivative or related precursor.
- Step 2 : Introduction of the 3-methylidene group through elimination or Wittig-type reactions.
- Step 3 : Functionalization of the aromatic ring (e.g., 4-(propan-2-ylsulfanyl)phenyl) via Suzuki coupling or nucleophilic substitution.
Purification often employs HPLC or recrystallization to achieve >95% purity .
Q. How is the stereochemical configuration of the bicyclic system verified?
Q. What preliminary biological assays are recommended for evaluating this compound?
- Receptor binding assays : Screen for affinity toward neurotransmitter receptors (e.g., serotonin, dopamine) due to structural similarity to tropane alkaloids .
- Enzyme inhibition studies : Test against acetylcholinesterase or monoamine oxidases using fluorometric or colorimetric methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Variable substituent strategy : Systematically modify the 4-(propan-2-ylsulfanyl)phenyl group (e.g., replace sulfanyl with sulfonyl or halogen) and assess changes in receptor binding .
- Scaffold rigidity analysis : Compare activity of the 3-methylidene analog with saturated or alternative bicyclic systems (e.g., 3-cyclopropylidene derivatives) to evaluate conformational flexibility impacts .
Q. What computational methods are suitable for predicting target interactions?
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
Q. What strategies enhance metabolic stability without compromising potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
